4-Fluoro-N-(4-oxo-3,4-dihydro-benzo[e][1,3]thiazin-2-ylidene)-benzamide
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Overview
Description
4-Fluoro-N-(4-oxo-3,4-dihydro-benzo[e][1,3]thiazin-2-ylidene)-benzamide is a complex organic compound that belongs to the class of benzothiazine derivatives This compound is characterized by the presence of a fluorine atom, a benzamide group, and a benzothiazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(4-oxo-3,4-dihydro-benzo[e][1,3]thiazin-2-ylidene)-benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazine Core: The benzothiazine core can be synthesized by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Formation of the Benzamide Group: The benzamide group can be introduced through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-(4-oxo-3,4-dihydro-benzo[e][1,3]thiazin-2-ylidene)-benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-Fluoro-N-(4-oxo-3,4-dihydro-benzo[e][1,3]thiazin-2-ylidene)-benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-(4-oxo-3,4-dihydro-benzo[e][1,3]thiazin-2-ylidene)-benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
4-Fluoro-N-(4-oxo-3,4-dihydro-benzo[e][1,3]thiazin-2-ylidene)-benzamide can be compared with other similar compounds, such as:
Benzothiazine Derivatives: Compounds with similar benzothiazine cores but different substituents.
Fluorinated Benzamides: Compounds with similar benzamide groups but different fluorine substitution patterns.
Thiazine Derivatives: Compounds with thiazine rings but different functional groups.
Properties
Molecular Formula |
C15H9FN2O2S |
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Molecular Weight |
300.31 g/mol |
IUPAC Name |
4-fluoro-N-(4-oxo-1,3-benzothiazin-2-yl)benzamide |
InChI |
InChI=1S/C15H9FN2O2S/c16-10-7-5-9(6-8-10)13(19)17-15-18-14(20)11-3-1-2-4-12(11)21-15/h1-8H,(H,17,18,19,20) |
InChI Key |
LLXRHWMYQMGCDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C(S2)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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